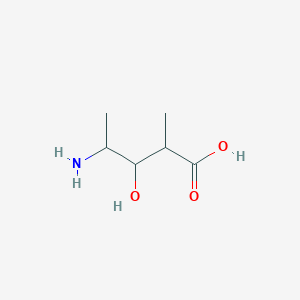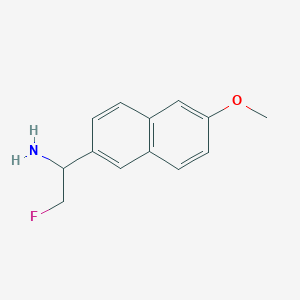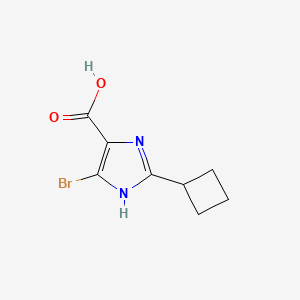
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclobutyl group at the 2-position, and a carboxylic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted amine with a brominated nitrile, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclobutyl group to a cyclobutanone derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products Formed:
- Oxidation yields cyclobutanone derivatives.
- Reduction produces alcohol derivatives.
- Substitution results in halogen-exchanged imidazole derivatives .
科学的研究の応用
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyclobutyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group may facilitate interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .
類似化合物との比較
2-Cyclobutyl-1h-imidazole-4,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
4-Bromo-1h-imidazole-5-carboxylic acid: Lacks the cyclobutyl group.
2-Cyclobutyl-1h-imidazole-5-carboxylic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is unique due to the combination of its bromine, cyclobutyl, and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
5-bromo-2-cyclobutyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-5(8(12)13)10-7(11-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)(H,12,13) |
InChIキー |
XAGMXPHRLHLKIA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC(=C(N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


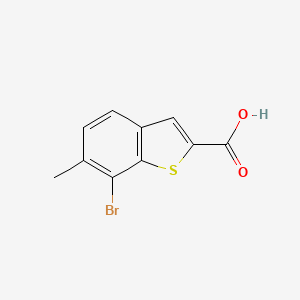
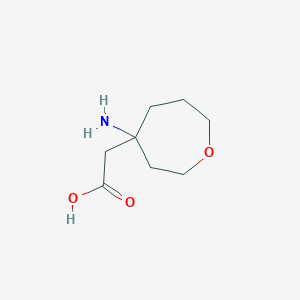
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)

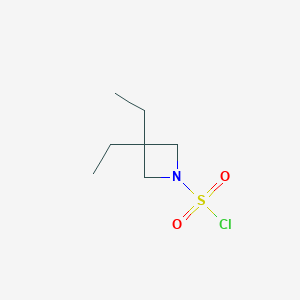
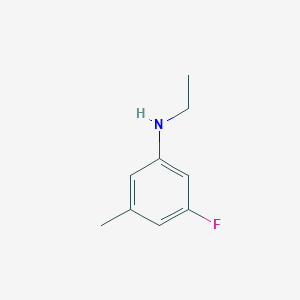
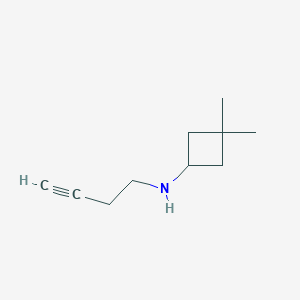

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
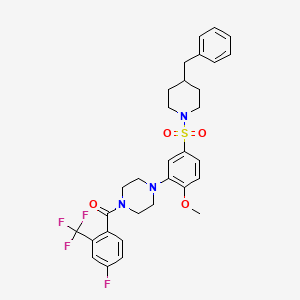
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
